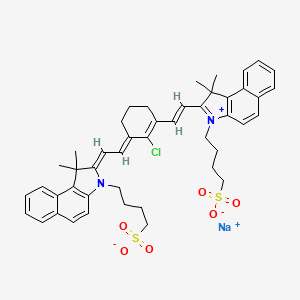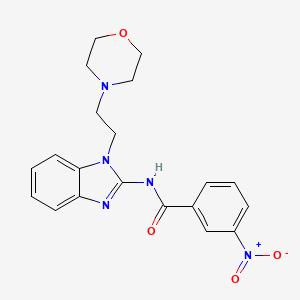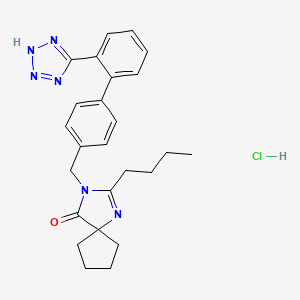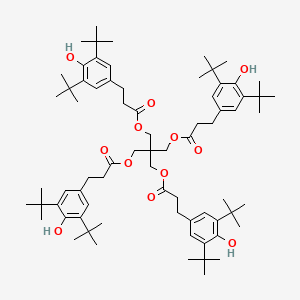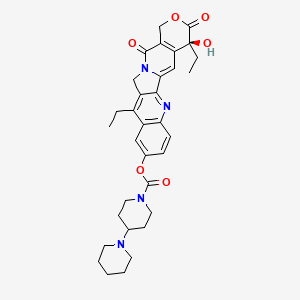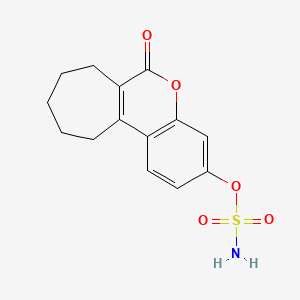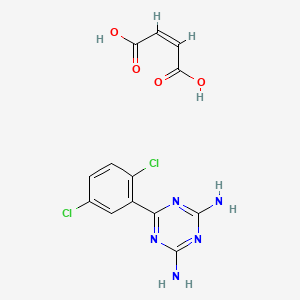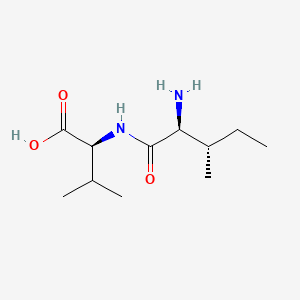
Isoleucilvalina
Descripción general
Descripción
Ile-Val is a dipeptide formed from L-isoleucine and L-valine residues . It plays a critical role in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease in humans and animals .
Synthesis Analysis
The synthesis of Ile and Val requires a single set of four enzymes that use multiple substrates to form these two amino acids . The first three of these enzymes are also used for Leu synthesis .Molecular Structure Analysis
The molecular formula of Ile-Ile-Val is C17H33N3O4 . The structure of Ile-Val can be determined by through-bond experiments, and the methyl–methyl NOE data are analyzed in combination with the known structure .Chemical Reactions Analysis
In extramembrane regions, hydrophobic residues are less frequent but interactions between aromatic and aliphatic amino acids as well as aromatic-sulfur interactions contribute more to stability . In transmembrane regions, polar residues are less abundant but interactions between residues of equal or opposite charges or non-charged polar residues as well as anion- π interactions appear stronger .Physical And Chemical Properties Analysis
The molecular weight of Ile-Ile-Val is 343.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 122 Ų .Aplicaciones Científicas De Investigación
Investigación Metabolómica
La isoleucilvalina está incluida en la Base de Datos del Metabolome Humano y es de interés en la metabolómica, que es el estudio científico de los procesos químicos que involucran metabolitos . En metabolómica, la this compound se puede utilizar como biomarcador para comprender los cambios metabólicos en respuesta a enfermedades o tratamientos.
Espectrometría de Masas
El espectro de masas del compuesto es esencial para identificarlo y cuantificarlo en muestras biológicas . Los investigadores utilizan la this compound en la espectrometría de masas para estudiar su papel en diversos procesos biológicos y su interacción con otras moléculas.
Investigación Médica: Terapia con Células Madre
En la investigación médica, particularmente en el contexto de las células madre pluripotentes inducidas (iPSC), la this compound puede desempeñar un papel en el proceso de diferenciación. Las iPSC son una herramienta poderosa en la medicina regenerativa, y comprender el perfil metabolómico, incluidos compuestos como la this compound, es crucial .
Biología Sintética
La this compound es relevante en la biología sintética, especialmente en el desarrollo de nuevas biomedicinas y bioterapias. Se puede utilizar para estudiar los efectos de los sistemas biológicos sintéticos en el metabolismo de los aminoácidos .
Investigación Bioquímica
En bioquímica, la this compound se utiliza para estudiar reacciones enzimáticas y el metabolismo de los aminoácidos. Sirve como sustrato o producto en varios ensayos enzimáticos para comprender las vías bioquímicas .
Ciencia Nutricional
Como componente de los aminoácidos de cadena ramificada (BCAA), la this compound es significativa en la ciencia nutricional. Está involucrada en estudios relacionados con el metabolismo de los BCAA y su impacto en la salud, como en los trastornos del metabolismo de la leucina, la isoleucina y la valina .
Mecanismo De Acción
Target of Action
Isoleucylvaline, a dipeptide formed from L-isoleucine and L-valine residues , primarily targets the Valyl-tRNA synthetase (ValRS). ValRS is an enzyme that plays a crucial role in protein synthesis .
Mode of Action
The interaction of Isoleucylvaline with its target, ValRS, follows a “double sieve” mechanism . This mechanism allows ValRS to strictly discriminate the cognate L-valine from the larger L-isoleucine and the isosteric L-threonine . This interaction and the resulting changes are critical for the accurate translation of the genetic code into proteins.
Biochemical Pathways
Isoleucylvaline is involved in the Isoleucine-Valine Biosynthetic Pathway . This pathway is responsible for the synthesis of isoleucine and valine, two of the nine essential amino acids in humans . The pathway also plays a role in the metabolism of branched-chain amino acids .
Pharmacokinetics
As a dipeptide, it is expected to be absorbed and distributed in the body following ingestion, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The action of Isoleucylvaline, through its interaction with ValRS and involvement in the Isoleucine-Valine Biosynthetic Pathway, contributes to the synthesis of proteins and the metabolism of branched-chain amino acids . These processes are essential for various biological functions, including growth, repair, and maintenance of body tissues.
Análisis Bioquímico
Biochemical Properties
Isoleucylvaline is a metabolite, an intermediate or product resulting from metabolism . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is involved in the isoleucine-valine biosynthetic pathway . The exact nature of these interactions is complex and depends on various factors, including the presence of other molecules and the physiological conditions within the cell.
Cellular Effects
Isoleucylvaline can have physiological or cell-signaling effects . Most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis
Molecular Mechanism
The molecular mechanism of Isoleucylvaline involves its interaction with various biomolecules. For instance, Valyl-tRNA synthetase (ValRS) strictly discriminates the cognate L-valine from the larger L-isoleucine and the isosteric L-threonine by the tRNA-dependent “double sieve” mechanism . This mechanism involves the synthesis of an aminoacyl-adenylate, as an active intermediate, from the amino acid and adenosine tri-phosphate (ATP), and the transfer of the aminoacyl moiety from the adenylate to the 3 -terminal adenosine 9 (39-A) of tRNA .
Temporal Effects in Laboratory Settings
It is known that some dipeptides, including Isoleucylvaline, are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis
Metabolic Pathways
Isoleucylvaline is involved in the isoleucine-valine biosynthetic pathway This pathway involves various enzymes and cofactors
Subcellular Localization
It is suggested that all of the enzymes of the isoleucine-valine biosynthetic pathway, which Isoleucylvaline is a part of, are associated with the mitochondria
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBIONYYJCSDF-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961386 | |
| Record name | L-Isoleucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41017-96-3 | |
| Record name | L-Isoleucyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41017-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoleucylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041017963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Isoleucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



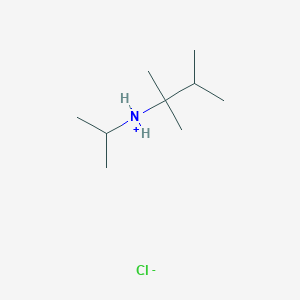
![[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B1672167.png)

![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)
